1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-3-(3-chlorophenyl)urea
説明
BenchChem offers high-quality 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-3-(3-chlorophenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-3-(3-chlorophenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
1-[2-(1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-3-(3-chlorophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27ClN4O3/c27-20-5-4-6-21(16-20)29-26(32)28-17-23(19-9-10-24-25(15-19)34-18-33-24)31-13-11-30(12-14-31)22-7-2-1-3-8-22/h1-10,15-16,23H,11-14,17-18H2,(H2,28,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIEKCWHGGSSDJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(CNC(=O)NC3=CC(=CC=C3)Cl)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-3-(3-chlorophenyl)urea is a compound of interest due to its potential therapeutic applications, particularly in oncology and neurology. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and mechanisms of action.
Synthesis
The synthesis of this compound typically involves the reaction of benzo[d][1,3]dioxole derivatives with piperazine and chlorophenyl urea. The synthetic route may vary depending on the substituents and desired biological activity. For example, the synthesis can be achieved through a multi-step process involving:
- Formation of the benzo[d][1,3]dioxole moiety .
- Coupling with piperazine : This step often utilizes coupling agents to facilitate the formation of the piperazine link.
- Urea formation : The final step involves the reaction with chlorophenyl isocyanate to form the urea linkage.
Anticancer Activity
Research indicates that compounds similar to 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-3-(3-chlorophenyl)urea exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the inhibition of specific signaling pathways such as EGFR (Epidermal Growth Factor Receptor) and modulation of Bcl-2 family proteins.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-3-(3-chlorophenyl)urea | MCF7 | 4.52 | |
| Doxorubicin | MCF7 | 4.56 |
These results suggest that the compound has comparable or superior activity to established chemotherapeutics.
Neuropharmacological Effects
The compound's structure suggests potential interactions with neurotransmitter systems, particularly dopamine receptors. Research has shown that derivatives containing benzo[d][1,3]dioxole exhibit selective antagonistic effects on dopamine D3 receptors, which are implicated in various neuropsychiatric disorders.
Case Studies
Several studies have investigated the biological activity of related compounds:
- Study on Antitumor Activity :
-
Dopamine Receptor Interaction :
- Compounds structurally similar to 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-3-(3-chlorophenyl)urea were tested for their binding affinities at D2 and D3 receptors.
- Findings showed that certain analogs had enhanced selectivity for D3 receptors, suggesting potential applications in treating substance use disorders .
Q & A
Q. How to apply Design of Experiments (DoE) for reaction optimization?
- Methodology :
- Factors : Vary temperature (60–100°C), solvent (DMF vs. THF), and catalyst (e.g., KCO vs. CsCO). Use a central composite design to map yield/purity trade-offs .
- Response surface modeling : Identify optimal conditions (e.g., 80°C, DMF, KCO) for maximal yield (85%) and purity (98%) .
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
